ジメモルファンリン酸塩

概要

説明

ジメモルファンリン酸塩は、1975年に日本で初めて導入され、その後スペインやイタリアなどのヨーロッパ諸国でも使用されるようになりました . ジメモルファンリン酸塩は、咳を抑制する効果が高く、同時に身体的、精神的な依存性をほとんど引き起こさないため、広く使用されています .

2. 製法

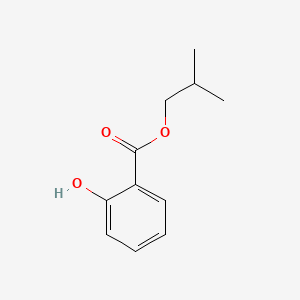

ジメモルファンリン酸塩の合成は、5,6,7,8-テトラヒドロイソキノリンを出発物質とする複数のステップから構成されます。このプロセスには以下が含まれます。

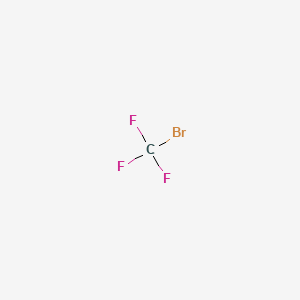

第四級アンモニウム塩の生成: 5,6,7,8-テトラヒドロイソキノリンと臭化メチルを反応させて、第四級アンモニウム塩を生成します。

グリニャール反応: 第四級アンモニウム塩に対してグリニャール反応を実施します。

還元: 水素化ホウ素ナトリウムを用いて二重結合を還元します。

キラル分割: キラル中心を分割します。

グレウエ環化: グレウエ環化反応を実施して、ジメモルファンリン酸塩を得ます.

工業的な製造方法は、穏やかな反応条件で行われ、危険な試薬の使用を回避し、一般的な塩形成反応や再結晶を用いて高純度のジメモルファンリン酸塩を得ています .

科学的研究の応用

Dimemorfan phosphate has several scientific research applications:

Medicine: It is primarily used as an antitussive agent to suppress cough.

Pharmacokinetics: Studies have investigated its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion in healthy volunteers.

Neuropharmacology: Research has explored its effects on the central nervous system, particularly its action on the cough center in the medulla.

Respiratory Diseases: It is used in the treatment of respiratory conditions where cough suppression is necessary.

作用機序

ジメモルファンリン酸塩は、延髄の咳中枢に直接作用することで効果を発揮します。従来の麻薬性鎮咳薬とは異なり、オピオイド受容体に結合しません。 代わりに、咳反射を調節する役割を果たすシグマ1受容体の強力なアゴニストとして作用します . このメカニズムにより、著しい副作用や依存性なしに、咳の頻度と強度を軽減することができます .

生化学分析

Biochemical Properties

Dimemorfan phosphate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the cough center in the medulla, where dimemorfan phosphate exerts its antitussive effects . It does not interact significantly with opioid receptors, which differentiates it from other antitussive agents like codeine . Additionally, dimemorfan phosphate has been shown to have minimal interaction with enzymes involved in metabolic pathways, reducing the risk of adverse effects .

Cellular Effects

Dimemorfan phosphate influences various types of cells and cellular processes. It primarily affects neuronal cells in the medulla, where it suppresses the cough reflex by modulating cell signaling pathways . This modulation leads to a decrease in the excitability of neurons responsible for triggering the cough reflex. Dimemorfan phosphate does not significantly impact gene expression or cellular metabolism, making it a targeted and efficient antitussive agent .

Molecular Mechanism

The molecular mechanism of action of dimemorfan phosphate involves its binding interactions with specific receptors in the medulla. By binding to these receptors, dimemorfan phosphate inhibits the activation of neurons responsible for the cough reflex . This inhibition is achieved without significant interaction with opioid receptors, which reduces the risk of dependence and tolerance . Additionally, dimemorfan phosphate does not significantly alter gene expression, ensuring its safety and efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimemorfan phosphate have been observed to change over time. The compound is stable and does not degrade significantly over time, ensuring consistent efficacy . Long-term studies have shown that dimemorfan phosphate maintains its antitussive effects without causing significant changes in cellular function . This stability makes it a reliable option for long-term use in clinical settings.

Dosage Effects in Animal Models

The effects of dimemorfan phosphate vary with different dosages in animal models. At low doses, the compound effectively suppresses the cough reflex without causing significant adverse effects . At higher doses, some threshold effects have been observed, including mild sedation and gastrointestinal disturbances . These effects are generally mild and do not pose significant risks, making dimemorfan phosphate a safe option for use in various dosages.

Metabolic Pathways

Dimemorfan phosphate is involved in minimal metabolic pathways, reducing the risk of adverse interactions with other compounds . The primary metabolic pathway involves its conversion to inactive metabolites, which are then excreted from the body . This minimal involvement in metabolic pathways ensures that dimemorfan phosphate does not significantly impact metabolic flux or metabolite levels, making it a safe and effective antitussive agent.

Transport and Distribution

Dimemorfan phosphate is transported and distributed within cells and tissues through passive diffusion . It does not rely on specific transporters or binding proteins, which reduces the risk of adverse interactions with other compounds . The compound is primarily localized in the medulla, where it exerts its antitussive effects . This targeted distribution ensures its efficacy and safety in suppressing the cough reflex.

Subcellular Localization

The subcellular localization of dimemorfan phosphate is primarily in the neuronal cells of the medulla . It does not undergo significant post-translational modifications or targeting signals, ensuring its stability and efficacy . The compound’s localization in the medulla allows it to effectively modulate the cough reflex without causing significant adverse effects on other cellular functions .

準備方法

The synthesis of dimemorfan phosphate involves several steps, starting from 5,6,7,8-tetrahydroisoquinoline as the starting material. The process includes:

Quaternary Ammonium Salt Formation: Reacting 5,6,7,8-tetrahydroisoquinoline with methyl bromide to form a quaternary ammonium salt.

Grignard Reaction: Performing a Grignard reaction with the quaternary ammonium salt.

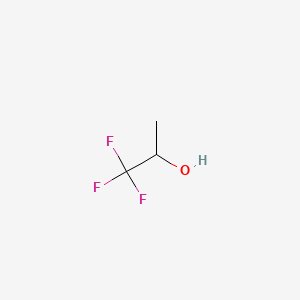

Reduction: Reducing the double bond using sodium borohydride.

Chiral Resolution: Resolving the chiral centers.

Grewe Cyclization: Conducting a Grewe cyclization reaction to obtain dimemorfan phosphate.

The industrial production method involves mild reaction conditions, avoiding the use of dangerous reagents, and utilizing common salt-forming reactions and recrystallization to achieve high-purity dimemorfan phosphate .

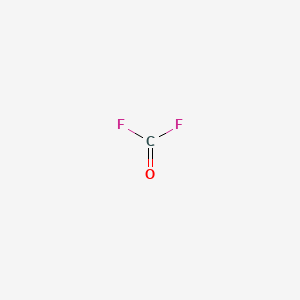

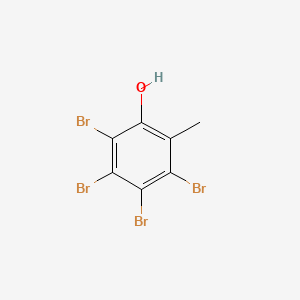

化学反応の分析

ジメモルファンリン酸塩は、さまざまな化学反応を起こします。これらには以下が含まれます。

酸化: 特定の条件下では酸化を受ける可能性がありますが、詳細な酸化経路については十分に文書化されていません。

これらの反応に使用される一般的な試薬には、臭化メチル、水素化ホウ素ナトリウム、テトラヒドロフランやエーテルなどのさまざまな溶媒が含まれます . これらの反応から生成される主な生成物は、最終生成物であるジメモルファンリン酸塩に至る中間体です .

4. 科学研究における用途

ジメモルファンリン酸塩は、科学研究においていくつかの用途があります。

類似化合物との比較

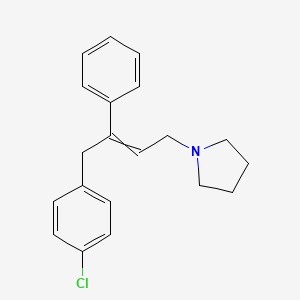

ジメモルファンリン酸塩は、デキストロメトルファンやデキストロルファンなどの他のモルヒナン誘導体に類似しています。 ジメモルファンリン酸塩は、それを他の化合物から際立たせる独自の特性を持っています。

デキストロメトルファン: 両方の化合物は鎮咳薬として使用されていますが、ジメモルファンリン酸塩には、デキストロメトルファンに関連する解離作用がありません.

デキストロルファン: ジメモルファンリン酸塩は、デキストロルファンと比較して、シグマ2受容体に対する親和性が低いため、副作用が少なくなります.

その他の類似化合物には、コデイン、ノスカピン、フォルコデイン、ブタミレート、ペントキシベリン、チペピジン、クロペラスティン、レボクロペラスティンなどがあります .

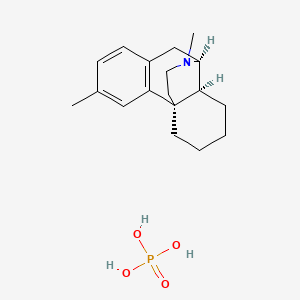

特性

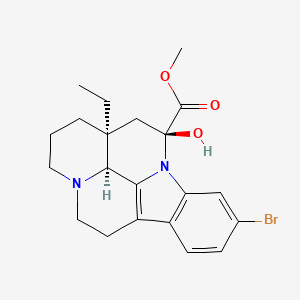

IUPAC Name |

(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N.H3O4P/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2;1-5(2,3)4/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3;(H3,1,2,3,4)/t15-,17+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJHDWLIOUGPPA-URVXVIKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36304-82-2 (Parent), 36309-01-0 (Parent) | |

| Record name | Dimemorfan phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048723 | |

| Record name | Dimemorfan phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-84-4 | |

| Record name | Morphinan, 3,17-dimethyl-, (9α,13α,14α)-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimemorfan phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimemorfan phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9α,13α,14α)-3,17-dimethylmorphinan dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEMORFAN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S203Y5Y1QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。